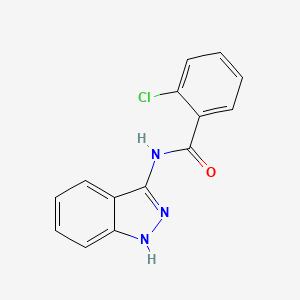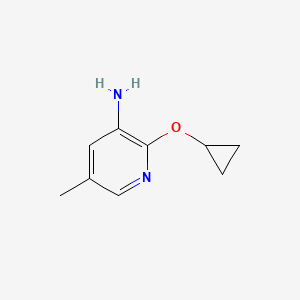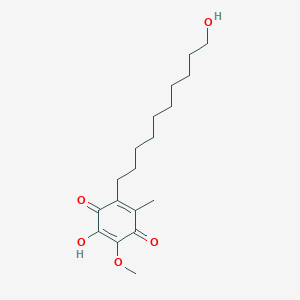
2-chloro-N-(1H-indazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1H-indazol-3-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with a 2-chloro group and an indazole ring, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of 2-chloro-N-(1H-indazol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize byproducts and maximize efficiency.
化学反应分析
Types of Reactions
2-chloro-N-(1H-indazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-chloro-N-(1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes . These interactions contribute to its therapeutic effects, such as anticancer and anti-inflammatory activities.
相似化合物的比较
Similar Compounds
1H-indazole: A basic indazole structure without additional substituents.
2H-indazole: Another tautomeric form of indazole.
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: A derivative with a trifluoromethyl group, known for its antifungal activity.
Uniqueness
2-chloro-N-(1H-indazol-3-yl)benzamide is unique due to the presence of the chloro group and the specific positioning of the benzamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indazole derivatives.
属性
分子式 |
C14H10ClN3O |
|---|---|
分子量 |
271.70 g/mol |
IUPAC 名称 |
2-chloro-N-(1H-indazol-3-yl)benzamide |
InChI |
InChI=1S/C14H10ClN3O/c15-11-7-3-1-5-9(11)14(19)16-13-10-6-2-4-8-12(10)17-18-13/h1-8H,(H2,16,17,18,19) |
InChI 键 |
MUXMPTBDRVLGMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)

![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)



![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)



![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)
![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)

